molecular formula C24H38O3 B14779861 (1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]

(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]

Cat. No.: B14779861
M. Wt: 374.6 g/mol
InChI Key: WNZLQFOBSFPNPU-BANXMYRSSA-N
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Description

The compound (1R,3aS,3bR,5’R,7S,9aR,9bS,11aS)-7-methoxy-5’,9a,11a-trimethyl-3a,3b,3’,4,4’,5’,6,6’,7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2’-pyran] is a complex organic molecule characterized by its intricate spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route may start with simpler precursors, which undergo a series of reactions such as cyclization, methylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved at each step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, but typically involves modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro structures with varying functional groups and stereochemistry. Examples might be:

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spiro structure and multiple chiral centers make it a valuable molecule for studying stereochemical effects and developing new synthetic methodologies.

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(1R,9aR,11aS)-7-methoxy-5',9a,11a-trimethylspiro[3a,3b,4,6,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][2]benzofuran-1,2'-oxane]

InChI

InChI=1S/C24H38O3/c1-16-7-12-24(26-14-16)23(3)11-9-20-19(21(23)15-27-24)6-5-17-13-18(25-4)8-10-22(17,20)2/h5,16,18-21H,6-15H2,1-4H3/t16?,18?,19?,20?,21?,22-,23-,24+/m0/s1

InChI Key

WNZLQFOBSFPNPU-BANXMYRSSA-N

Isomeric SMILES

CC1CC[C@@]2([C@]3(CCC4C(C3CO2)CC=C5[C@@]4(CCC(C5)OC)C)C)OC1

Canonical SMILES

CC1CCC2(C3(CCC4C(C3CO2)CC=C5C4(CCC(C5)OC)C)C)OC1

Origin of Product

United States

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